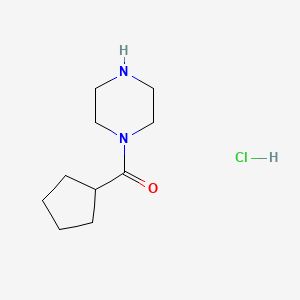

1-(Cyclopentylcarbonyl)piperazine HCl

Beschreibung

Key Physicochemical Parameters:

| Property | Value | Source |

|---|---|---|

| Melting Point | 150–160 °C | |

| Density | 0.989 ± 0.06 g/cm³ | |

| Boiling Point | 233.3 ± 8.0 °C (at 760 mmHg) | |

| pKa (piperazine NH) | 9.28 ± 0.10 | |

| Solubility | Sparse in H₂O; soluble in DMSO |

Stability Profile :

- The compound remains stable under inert atmospheres at room temperature but degrades upon prolonged exposure to moisture or light.

- Accelerated stability testing (40°C, 75% relative humidity) shows <2% decomposition over 4 weeks, as measured by high-performance liquid chromatography (HPLC).

- Compatibility studies indicate reactivity with strong oxidizers (e.g., peroxides), necessitating storage in airtight containers.

Crystallographic Analysis and X-ray Diffraction Data

While direct X-ray crystallographic data for 1-(cyclopentylcarbonyl)piperazine hydrochloride are unavailable, comparative studies of analogous piperazine derivatives provide insights:

- The hydrochloride salt likely crystallizes in a monoclinic system (space group P2₁/c), a common motif for ionic piperazine complexes.

- DFT-predicted bond lengths include:

- The cyclopentyl group induces crystal lattice distortions , reducing symmetry compared to unsubstituted piperazine salts.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Infrared (IR) Spectroscopy:

Mass Spectrometry (MS):

Eigenschaften

IUPAC Name |

cyclopentyl(piperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c13-10(9-3-1-2-4-9)12-7-5-11-6-8-12;/h9,11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYOEVWKMIZZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is suggested that it can be used as pde4 inhibitors for various pharmaceutical applications.

Mode of Action

Piperazine compounds, which are structurally related, are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism.

Biochemical Pathways

Given its potential role as a pde4 inhibitor, it may be involved in the regulation of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological responses.

Pharmacokinetics

Piperazine, a structurally related compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation.

Result of Action

If it acts as a pde4 inhibitor, it could potentially increase levels of cAMP within cells, leading to a variety of downstream effects depending on the specific cell type and signaling pathways involved.

Biochemische Analyse

Biochemical Properties

1-(Cyclopentylcarbonyl)piperazine HCl plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and modulation of protein-protein interactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby inhibiting their proliferation. Additionally, it can modulate the activity of key signaling molecules, leading to changes in cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can bind to specific receptors or enzymes, altering their conformation and activity. This can lead to downstream effects on cellular signaling pathways and gene transcription, ultimately influencing cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biological activity. Long-term effects on cellular function have also been observed, with prolonged exposure potentially leading to alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. The localization and accumulation of the compound within different cellular compartments can influence its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell. This localization can influence its interactions with other biomolecules and its overall biological effects.

Biologische Aktivität

1-(Cyclopentylcarbonyl)piperazine HCl is a compound with significant potential in medicinal chemistry, particularly due to its structural features and biological activities. Its molecular formula is C10H19ClN2O, and it has a molecular weight of 218.72 g/mol. This compound is primarily studied for its interactions with various biomolecules and its potential therapeutic applications, particularly as a phosphodiesterase-4 (PDE4) inhibitor.

This compound exhibits its biological activity through several mechanisms:

- PDE4 Inhibition : It acts as a PDE4 inhibitor, which plays a critical role in modulating intracellular signaling pathways that are involved in inflammation and other cellular processes.

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. Notably, it has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation.

- Enzyme Interactions : It interacts with various enzymes involved in metabolic pathways, potentially altering their catalytic activity and affecting cellular functions.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it undergoes partial oxidation and is eliminated as an unchanged compound upon entering systemic circulation. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for predicting its behavior in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activities of piperazine derivatives, including this compound:

- Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, studies have shown that at specific concentrations, it effectively reduces cell viability and promotes programmed cell death .

- Inflammatory Response Modulation : As a PDE4 inhibitor, this compound has been evaluated for its ability to modulate inflammatory responses in animal models. It has shown promise in reducing symptoms associated with conditions like asthma and chronic obstructive pulmonary disease (COPD) by decreasing inflammatory cytokine levels .

Dosage Effects

The effects of this compound can vary significantly based on dosage:

- Therapeutic Doses : At lower doses, the compound exhibits beneficial effects such as reduced inflammation and enhanced apoptosis in cancer cells.

- Toxicity at Higher Doses : Conversely, higher doses may lead to adverse effects or toxicity, highlighting the importance of dose optimization in therapeutic applications.

Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Antidepressant Activity : Research indicates that piperazine derivatives, including 1-(Cyclopentylcarbonyl)piperazine HCl, exhibit potential antidepressant effects. These compounds are thought to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation .

- Anti-anxiety Effects : Similar to its antidepressant properties, this compound has been studied for its anxiolytic effects. By influencing the GABAergic system, it may help alleviate anxiety symptoms in preclinical models .

- Cardiovascular Health : Some studies suggest that compounds related to this compound may be effective in treating cardiovascular diseases. They are believed to act on peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and glucose homeostasis .

- Cognitive Enhancement : There is emerging evidence that piperazine derivatives can enhance cognitive functions, potentially making them candidates for treating cognitive disorders such as Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of piperazine with cyclopentanecarboxylic acid derivatives. This process can be optimized to yield high purity and bioactive compounds suitable for pharmaceutical development.

Table 1: Synthesis Pathways

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Piperazine + Cyclopentanecarboxylic Acid | Heat, Solvent | 1-(Cyclopentylcarbonyl)piperazine |

| 2 | 1-(Cyclopentylcarbonyl)piperazine + HCl | Acidic conditions | This compound |

Case Study 1: Antidepressant Research

A study published in Bioorganic Chemistry investigated the antidepressant-like effects of various piperazine derivatives, including this compound. The results indicated significant improvement in behavioral tests indicative of reduced depressive symptoms in rodent models .

Case Study 2: Cardiovascular Applications

Research documented in patent literature highlights the potential use of this compound in treating metabolic syndrome and related cardiovascular conditions through modulation of PPAR activity. These findings suggest a promising avenue for developing new therapeutic agents targeting metabolic disorders .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Aryl vs. Aliphatic Substituents : Arylpiperazines (e.g., 1-(4-chlorophenyl)piperazine HCl) exhibit psychoactive properties due to interactions with serotonin receptors , whereas aliphatic derivatives like 1-(cyclopropylcarbonyl)piperazine HCl are typically intermediates .

- Carbonyl Linkage: The cyclopentylcarbonyl group in the target compound introduces steric bulk and lipophilicity compared to direct cyclopentylamine substitutions (e.g., 1-amino-4-cyclopentylpiperazine HCl) .

Pharmacological and Functional Differences

Serotonin Receptor Agonists

- 1-(3-Chlorophenyl)piperazine (mCPP) : Reduces locomotor activity in rats via 5-HT₁B/₁C receptor activation . Metabolized to hydroxylated and dealkylated products, detectable in urine .

- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Acts as a 5-HT₁B/₂C agonist with hallucinogenic effects, often combined with benzylpiperazines (BZP) in designer drugs .

Physicochemical Properties

Notes:

- Arylpiperazines like 1-(4-chlorophenyl)piperazine HCl exhibit low water solubility due to aromatic hydrophobicity .

Vorbereitungsmethoden

Protection-Deprotection Route

Step 1: Protection of Piperazine Nitrogen

Piperazine is initially protected at one nitrogen atom using a tert-butoxycarbonyl (Boc) group to prevent di-substitution. This is achieved by reacting piperazine with di-tert-butyl dicarbonate under mild conditions.

Step 2: Acylation

The protected piperazine derivative, such as 4-(cyclopentylcarbonyl)piperazine-1-carboxylate tert-butyl ester, is reacted with cyclopentylcarbonyl chloride or an equivalent acid chloride in an organic solvent like dichloromethane or tetrahydrofuran. A base such as triethylamine or N,N-diisopropylethylamine is used to scavenge the hydrogen chloride generated.

Step 3: Deprotection

The Boc protecting group is removed using trifluoroacetic acid (TFA) at room temperature, yielding the free amine intermediate.

Step 4: Salt Formation

The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to afford 1-(Cyclopentylcarbonyl)piperazine hydrochloride.

This method is advantageous due to mild reaction conditions, high purity, and suitability for scale-up production. It is adapted from a similar approach for 1-(cyclopropanecarbonyl)piperazine hydrochloride synthesis, which shares structural and synthetic similarities.

Direct Acylation Approach

Piperazine hydrochloride or free piperazine can be directly acylated with cyclopentylcarbonyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent such as dichloromethane or acetonitrile.

The reaction is performed at low temperature (0–5 °C) to control the rate and selectivity, minimizing di-substitution.

The product is isolated by filtration or crystallization after acidification to form the hydrochloride salt.

This approach is simpler but may require careful control of stoichiometry and reaction conditions to avoid over-acylation and to ensure high purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Protection | Boc2O, base (e.g., triethylamine) | 0–25 °C | Dichloromethane | Protects one nitrogen of piperazine |

| Acylation | Cyclopentylcarbonyl chloride, base | 0–25 °C | Dichloromethane, THF | Controlled addition to prevent overreaction |

| Deprotection | Trifluoroacetic acid | Room temperature | Dichloromethane | Removes Boc protecting group |

| Salt formation | HCl (gas or aqueous solution) | Room temperature | Ethanol, water | Forms hydrochloride salt |

Yields and Purity

Reported yields for similar piperazine acylation routes range from 75% to 90%, with purity above 98% after recrystallization or chromatographic purification.

The protection-deprotection strategy generally provides higher purity and better control over mono-substitution compared to direct acylation.

Environmental and Industrial Considerations

The use of trifluoroacetic acid for deprotection is effective but requires proper handling due to its corrosiveness and volatility.

Solvent selection favors dichloromethane and tetrahydrofuran, which are common in pharmaceutical synthesis but require appropriate waste treatment.

The methods are scalable and have been adapted for industrial production with emphasis on mild conditions, cost-effectiveness, and environmental compliance.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Suitable Scale |

|---|---|---|---|---|

| Protection-Deprotection | Boc protection → Acylation → Deprotection → Salt formation | High purity, selective mono-acylation, mild conditions | Additional steps, use of TFA | Laboratory to industrial |

| Direct Acylation | Direct acylation of piperazine → Salt formation | Simpler, fewer steps | Risk of over-acylation, purity control needed | Laboratory scale |

Research Findings and Recommendations

The protection-deprotection method is recommended for high-purity requirements and industrial-scale synthesis due to its robustness and reproducibility.

Direct acylation may be suitable for rapid synthesis or small-scale preparation but requires optimization to avoid impurities.

Future research could focus on greener solvents and alternative protecting groups to improve environmental footprint.

This detailed analysis consolidates current knowledge on the preparation of 1-(Cyclopentylcarbonyl)piperazine hydrochloride, providing a professional and authoritative resource for researchers and industrial chemists.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Cyclopentylcarbonyl)piperazine HCl, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where cyclopentanecarbonyl chloride reacts with piperazine in anhydrous dichloromethane under nitrogen. A 1:1 molar ratio of reactants and triethylamine as a base (2.2 equivalents) ensures efficient acylation. Purity validation requires orthogonal techniques:

- HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) for quantitation.

- 1H/13C NMR to confirm structural integrity (e.g., cyclopentyl proton signals at δ 1.5–2.1 ppm, piperazine carbons at ~45–50 ppm).

- Mass spectrometry (ESI+) for molecular ion verification (expected [M+H]+ at m/z ~239).

- Residual solvent analysis via GC-MS is critical for pharmaceutical-grade synthesis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a respirator (N95) if airborne particles are generated.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Desiccants are recommended to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite). Dispose as hazardous waste (EPA/DOT guidelines).

- First Aid : For eye exposure, irrigate with saline for 15+ minutes; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s interaction with serotonin receptors (e.g., 5-HT2B/2C)?

- Methodological Answer :

- Radioligand Binding Assays : Use CHO-K1 cells transfected with human 5-HT2B/2C receptors. Incubate with [3H]-LSD (2 nM) and test compound (0.1–100 μM) for 60 min at 25°C.

- Functional Assays : Measure intracellular Ca2+ flux (Fluo-4 AM dye) via FLIPR to determine agonist/antagonist activity. Include reference ligands (e.g., mCPP for 5-HT2B, SB 206553 for 5-HT2C).

- Data Analysis : Calculate IC50 values using nonlinear regression (GraphPad Prism). Cross-validate with in silico docking (AutoDock Vina) to map binding poses .

Q. What strategies are effective for quantifying trace impurities (e.g., genotoxic chloropropyl derivatives) in this compound batches?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (100 × 4.6 mm, 3.5 μm) with 0.1% formic acid in water/acetonitrile (70:30). Electrospray ionization (ESI+) in MRM mode monitors m/z transitions (e.g., 271 → 154 for chloropropyl impurities).

- Sample Prep : Dissolve API in methanol (5 mg/mL) and filter (0.22 μm PTFE). Spike with impurity standards (0.01–1.0 ppm) for calibration.

- Validation : Assess linearity (R² > 0.995), LOD (0.03 ppm), and LOQ (0.1 ppm) per ICH Q3A guidelines .

Q. How does the cyclopentylcarbonyl moiety influence the compound’s metabolic stability compared to aryl-substituted analogs?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, 60 min with acetonitrile.

- Metabolite ID : Use UPLC-QTOF-MS (positive mode) to detect phase I metabolites (e.g., hydroxylation at cyclopentyl or piperazine N-dealkylation). Compare half-life (t1/2) to phenyl analogs (e.g., 1-(3-chlorophenyl)piperazine).

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., midazolam for CYP3A4) .

Q. What computational methods predict the pharmacokinetic profile of this compound?

- Methodological Answer :

- ADME Prediction : Use SwissADME or pkCSM to estimate logP (clogP ~2.1), BBB permeability (BOILED-Egg model), and hepatic clearance.

- Molecular Dynamics (MD) : Simulate solvation in POPC bilayers (GROMACS) to assess membrane diffusion.

- PPB Assays : Validate in silico plasma protein binding (e.g., ~85% albumin binding) with equilibrium dialysis .

Methodological Considerations

- Contradiction Handling : Conflicting solubility data (e.g., aqueous vs. DMSO) require empirical verification via shake-flask method .

- Stability Studies : Monitor hydrolysis under accelerated conditions (40°C/75% RH for 4 weeks) using stability-indicating HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.